molecular formula C17H15N3O2S B2601553 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797719-62-0

2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No. B2601553
CAS RN: 1797719-62-0
M. Wt: 325.39
InChI Key: FXCWQGVJFVJPGU-UHFFFAOYSA-N
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Description

2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and physiological effects:
Studies have shown that 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce oxidative stress in the body. It has also been studied for its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide in lab experiments include its potential as a therapeutic agent for various diseases and its anti-inflammatory, anti-tumor, and anti-bacterial properties. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the research of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide. These include further investigation into its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy.

Synthesis Methods

The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-(thiophen-3-yl)benzylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound.

Scientific Research Applications

2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been investigated for its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(11-20-17(22)6-3-8-19-20)18-10-13-4-1-2-5-15(13)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCWQGVJFVJPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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